3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
Overview
Description
3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine is a diazirine compound characterized by the presence of a three-membered ring containing two nitrogen atoms and one carbon atom. Diazirines are commonly used in photochemistry and bioconjugation due to their ability to form reactive carbenes upon exposure to UV light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor, such as a diazo compound, with a halogenating agent.
Introduction of the but-3-yn-1-yl group: This step involves the alkylation of the diazirine ring with a but-3-yn-1-yl halide under basic conditions.
Introduction of the 2-iodoethyl group: This can be done through a nucleophilic substitution reaction using a 2-iodoethyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products, such as alkanes or alkenes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
Chemistry
Photochemistry: Used as a photoaffinity label to study molecular interactions.
Bioconjugation: Employed in the labeling of biomolecules for detection and analysis.
Biology
Protein labeling: Utilized in the study of protein-protein interactions and protein-DNA interactions.
Cell imaging: Used in the development of fluorescent probes for cellular imaging.
Medicine
Drug development: Investigated for its potential use in the design of photoactivatable drugs.
Diagnostics: Applied in the development of diagnostic tools for detecting biomolecules.
Industry
Material science: Used in the synthesis of advanced materials with specific properties.
Chemical manufacturing: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine involves the formation of reactive carbenes upon exposure to UV light. These carbenes can insert into various chemical bonds, leading to the formation of covalent adducts with target molecules. This property makes the compound useful in photoaffinity labeling and other photochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(but-3-yn-1-yl)-3-(2-bromoethyl)-3H-diazirine
- 3-(but-3-yn-1-yl)-3-(2-chloroethyl)-3H-diazirine
- 3-(but-3-yn-1-yl)-3-(2-fluoroethyl)-3H-diazirine
Uniqueness
3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate certain types of chemical transformations that are not possible with other halogenated analogs.
Properties
IUPAC Name |
3-but-3-ynyl-3-(2-iodoethyl)diazirine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVWLCIADFSFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241931 | |
Record name | 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450754-38-7 | |
Record name | 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450754-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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